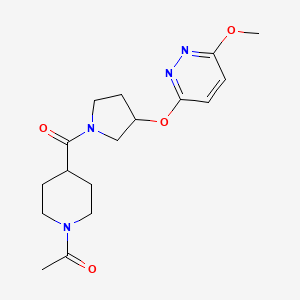

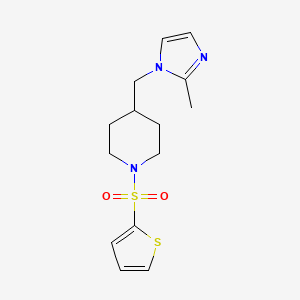

![molecular formula C26H24N6O B2547883 1-[(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)氨基]-2-乙基-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈 CAS No. 307327-38-4](/img/structure/B2547883.png)

1-[(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)氨基]-2-乙基-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule. It has been synthesized and characterized in various studies . The compound contains several functional groups, including a carbonyl moiety and two nitrogen atoms in its pentacyclic structure .

Synthesis Analysis

The synthesis of this compound involves reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The integration of the two sets of signals related to N–H and (H–C=N) groups clarified that the ratio between the two isomers was about 50:50 .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis

The compound behaves as a monobasic tridentate ligand coordinated via the enolic carbonyl oxygen of the hydrazide moiety, azomethine nitrogen, and pyrazolone oxygen atoms . The integration of the two sets of signals related to N–H and (H–C=N) groups clarified that the ratio between the two isomers was about 50:50 .Physical and Chemical Properties Analysis

The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .科学研究应用

荧光性质

化合物2-氨基-3-甲基-1-氧代-1H,4H-吡啶并[1,2-a]苯并咪唑-4-腈是合成噁唑并[4',5':5,6]吡啶并[1,2-a]苯并咪唑衍生物的关键化合物,对其进行了制备并研究了其荧光性质。一些衍生物被评估为聚酯纤维的荧光增白剂 (Rangnekar & Rajadhyaksha, 1986)。

抗氧化和抗菌活性

合成了一系列衍生物,包括2-(1,5,6-三甲基-1H-苯并[d]咪唑-2-羰基)-2,3-二氢-1H-吡唑-4-腈,并评估了它们的抗氧化和抗菌活性。一些化合物对金黄色葡萄球菌、鼠伤寒沙门氏菌和白色念珠菌表现出高活性 (Bassyouni et al., 2012)。

在杂环合成中的用途

化合物(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)碳酰肼二腈被用作合成具有潜在药用用途的各种杂环衍生物的关键中间体 (Fadda et al., 2012)。

抗菌剂

合成了新型1,4-双(3,5-二烷基-4H-1,2,4-三唑-4-基)苯和5-芳基三唑-1-烯-1-苯基-1H-吡唑-4-腈衍生物,并对其进行了抗菌剂评估。通过光谱分析证实了它们的结构 (Al‐Azmi & Mahmoud, 2020)。

新型偶氮杂环嘧啶的合成

与杂环脒的反应导致合成新型偶氮并[1,5-a]嘧啶、苯并[4,5]咪唑并[1,2-a]嘧啶和含有安替比林部分的相关衍生物。这些化合物具有多种药用用途的潜力 (Elmaati, 2002)。

作用机制

未来方向

The compound and its derivatives have potential applications in various fields of chemistry . They have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . In synthesis, 4-aminoantipyrine has been the building block for synthesizing different heterocyclic and bioactive compounds .

生化分析

Biochemical Properties

The compound interacts with various biomolecules in biochemical reactions . It has been found to have good binding interaction with targeted amino acids . This suggests that it may interact with proteins and enzymes, influencing their function and potentially playing a role in various biochemical pathways .

Cellular Effects

Given its interactions with amino acids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been found to have good binding interaction with targeted amino acids, suggesting it may exert its effects at the molecular level through binding interactions with biomolecules . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The compound has been found to be stable at room temperature . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported in the literature.

属性

IUPAC Name |

1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O/c1-5-19-16(2)20(15-27)25-28-21-13-9-10-14-22(21)31(25)24(19)29-23-17(3)30(4)32(26(23)33)18-11-7-6-8-12-18/h6-14,29H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUVBYPBLDESQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)

![Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2547806.png)

![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)

![Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate](/img/structure/B2547810.png)

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547817.png)

![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)